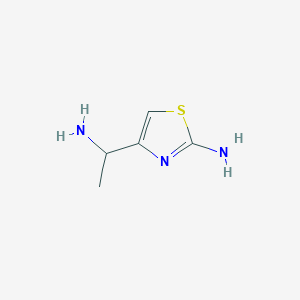
4-(1-Aminoethyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminoethyl)thiazol-2-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)thiazol-2-amine typically involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . Another method involves the treatment of benzonitriles with a mixture of acids to yield the corresponding benzoic acid, which is then treated with thionyl chloride to produce the acid chloride. This acid chloride is further reacted with hydroxylamine hydrochloride and triethylamine to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminoethyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
Applications De Recherche Scientifique
4-(1-Aminoethyl)thiazol-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(1-Aminoethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for estrogen receptors and as an antagonist for adenosine receptors . Additionally, it can inhibit the growth of certain bacteria and fungi by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Phenyl-1,3-thiazole-2-amine: Investigated for its antileishmanial activity.
2-Amino-4-methylthiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-(1-Aminoethyl)thiazol-2-amine stands out due to its unique combination of biological activities and its versatility in chemical synthesis. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C5H9N3S |
|---|---|
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
4-(1-aminoethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8) |
Clé InChI |
XHRDXPTWYNDGKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CSC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



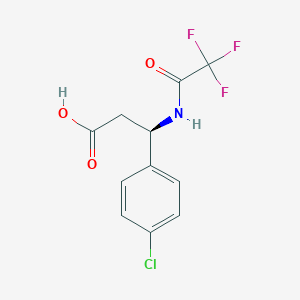

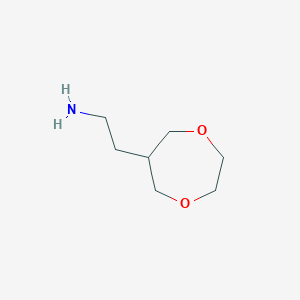
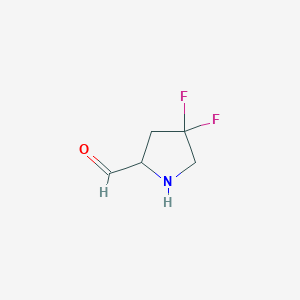
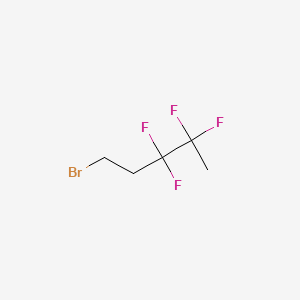
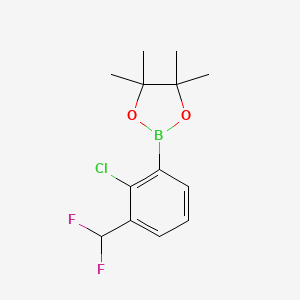
![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)


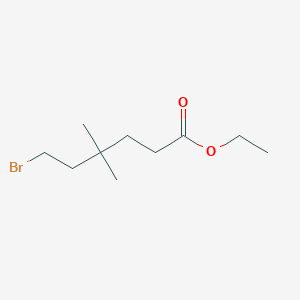
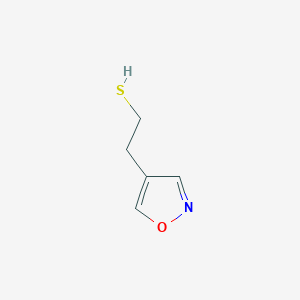
methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)
![Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13502163.png)
